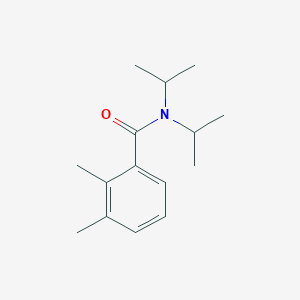

N,N-Diisopropyl-2,3-dimethylbenzamide

Description

Properties

IUPAC Name |

2,3-dimethyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-9-7-8-12(5)13(14)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBULOFLTUMDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N(C(C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The synthesis of N,N-Diisopropyl-2,3-dimethylbenzamide can be achieved via palladium-catalyzed coupling of arylglyoxylates with N,N-Diisopropylacetamide. This approach exploits the formation of an activated pyridyl ester intermediate, which subsequently reacts with the amide to form the desired benzamide.

Key Reaction Conditions

- Catalyst: Palladium acetate (Pd(OAc)₂) or palladium trifluoroacetate (Pd(TFA)₂)

- Ligand: 2,3-Dihalopyridine derivatives, especially mono-bromopyridines

- Solvent: Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP)

- Temperature: 130–150°C

- Reaction Time: 24 hours

- Additional Reagents: Potassium carbonate or other bases to facilitate decarboxylation

Reaction Scheme

Aryl glyoxylate + N,N-Diisopropylacetamide --(Pd catalyst, halopyridine, heat)--> this compound

Experimental Data & Yields

| Entry | Catalyst | Ligand | Temp/Time (°C/h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(o-Tol)₃ | 150/24 | 55 | Baseline condition |

| 3 | Pd(TFA)₂ | P(o-Tol)₃ | 150/24 | 71 | Improved yield with Pd(TFA)₂ |

| 4 | Pd(TFA)₂ | P(o-Tol)₃ | 150/24 | 25 | Using NMP solvent, lower yield |

| 7 | Pd(TFA)₂ | P(o-Tol)₃ | 130/24 | 32 | Lower temperature, reduced yield |

Note: The reaction's success depends heavily on the presence of mono-bromopyridines, which activate the arylglyoxylate via formation of a traceless pyridyl ester intermediate, facilitating subsequent amidation.

Substrate Scope and Functional Group Tolerance

The methodology tolerates various substituents on the arylglyoxylate, including electron-donating and withdrawing groups, halogens, and heteroaryl groups, with yields ranging from moderate to excellent (45–88%). Cyclic and acyclic N,N-dialkylacetamides also participate effectively, including cyclic amides such as piperidines and pyrrolidines, and acyclic ones like diethyl- and diisopropylacetamides.

Notes on Preparation of this compound

While the above palladium-catalyzed pathway is the most recent and efficient, traditional methods involve:

- Direct amidation of methyl-substituted benzoic acids or esters with N,N-Diisopropylamine derivatives under activating conditions (e.g., using carbodiimides or acid chlorides).

- Decarboxylative coupling approaches, where methyl groups are introduced via Friedel–Crafts alkylation followed by amidation.

However, these conventional routes often lack the regioselectivity and functional group tolerance demonstrated by the palladium-catalyzed method.

Data Summary and Comparative Analysis

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed amidation | Activation via halopyridines, formation of pyridyl ester | High yields, broad substrate scope, functional group tolerance | Requires specific halopyridine derivatives, high temperature |

| Traditional amidation | Direct coupling, carbodiimide activation | Simpler setup, well-established | Lower regioselectivity, limited functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2,3-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the benzamide to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions result in the formation of various substituted benzamides.

Scientific Research Applications

N,N-Diisopropyl-2,3-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used

Biological Activity

N,N-Diisopropyl-2,3-dimethylbenzamide is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is a member of the benzamide family and is characterized by its two isopropyl groups and two methyl groups attached to the benzene ring. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.

- Anticancer Properties : There is ongoing research into its efficacy as an anticancer agent, with some studies indicating inhibition of cancer cell proliferation.

Case Studies

-

Study on Bacterial Inhibition :

A study conducted by researchers evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.The results indicated that the compound was more effective against Staphylococcus aureus compared to other strains.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -

Mechanism of Action :

The mechanism underlying its antimicrobial activity was investigated through time-kill assays, revealing that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Research Findings

-

Cell Proliferation Inhibition :

In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined as follows:Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 -

Apoptosis Induction :

Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells. The study highlighted increased levels of cleaved caspase-3 and PARP, markers indicative of apoptotic pathways.

Mechanistic Insights

The biological activities of this compound are likely mediated through several pathways:

- Signal Transduction Modulation : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzene ring and nitrogen atom, impacting their chemical behavior and applications.

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups: Chloro and amino substituents (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) enhance reactivity in insecticide synthesis .

- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed reactions, a feature absent in the target compound .

Key Observations :

- Diisopropyl Introduction : Diisopropyl groups can be incorporated via reactions with diisopropylthiourea under high-temperature conditions .

- Multi-Step Optimization: 2-Amino-5-chloro-N,3-dimethylbenzamide synthesis involves bromination and hydrolysis steps, with yields improved through process optimization .

Physical and Chemical Properties

Substituents influence molecular weight, solubility, and stability.

Table 3: Molecular Weight and Functional Impact

Key Observations :

- The target compound’s higher molecular weight and alkyl groups suggest lower water solubility compared to analogs with polar substituents.

Key Observations :

- Benzamides with amino groups exhibit higher toxicity (e.g., oral LD50 ~300–2000 mg/kg for Category 4), suggesting the target compound may require similar handling .

Q & A

Q. How can synthesis protocols for N,N-Diisopropyl-2,3-dimethylbenzamide be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, in related benzamide syntheses, coupling reagents like thionyl chloride or oxalyl chloride are used to activate carboxylic acid intermediates before amidation with diisopropylamine . Purification via column chromatography (silica gel, gradient elution) or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use and NMR to verify substituent positions and diisopropyl group integration. Compare with PubChem data for related benzamides (e.g., shifts for methyl and isopropyl groups in C9H12N2O derivatives) .

- Purity Assessment: High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Thermal Stability: Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if airborne particulates are detected .

- Exposure Mitigation: Work in a fume hood with negative pressure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap and water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Functional Group Substitution: Replace methyl or isopropyl groups with halogens (Cl, F) or electron-withdrawing groups (NO) to modulate electron density and binding affinity. For example, 2-amino-5-chloro-N,3-dimethylbenzamide derivatives showed insecticidal activity in SAR studies .

- Pharmacophore Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., insect acetylcholinesterase). Validate with in vitro bioassays .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Estimation: Employ fragment-based methods (e.g., XLogP3) to predict partition coefficients. Cross-reference with experimental HPLC retention times .

- Solubility Prediction: Use COSMO-RS simulations to model solubility in organic/aqueous mixtures. Calibrate with shake-flask experiments .

- Reactivity Analysis: Density functional theory (DFT) calculates HOMO-LUMO gaps to assess stability under oxidative conditions .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies: Store samples at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via LC-MS every 30 days. Note hydrolysis products (e.g., free carboxylic acids) .

- Accelerated Degradation Tests: Expose compounds to UV light (254 nm) or elevated humidity (75% RH) to identify degradation pathways. Use Arrhenius plots to extrapolate shelf life .

Q. What strategies address discrepancies in reported toxicity data for benzamide derivatives?

Methodological Answer:

- Standardized Assays: Conduct OECD-compliant acute toxicity tests (e.g., OECD 423 for oral toxicity) using consistent dosing protocols. Compare results across multiple cell lines (e.g., HepG2, HEK293) .

- Metabolite Profiling: Identify toxic metabolites (e.g., via liver microsome incubations) to distinguish compound-specific effects from metabolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.